

Methyl N-acetylantranilate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Methyl N-acetylantranilate*

Cat. No.: *B181298*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylantranilate, also known by its IUPAC name methyl 2-acetamidobenzoate, is an aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries. [1][2] Its characteristic fruity and floral aroma makes it a valuable ingredient in perfumery and as a flavoring agent in food products.[3][4] Beyond its sensory properties, its chemical structure, an ester of N-acetylantranilic acid, makes it a subject of interest for chemical synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Methyl N-acetylantranilate**, detailed experimental protocols for their determination, and a visualization of the relationships between its structural features and key properties.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Methyl N-acetylantranilate** are summarized in the tables below. These properties are crucial for its handling, application, and further research.

General and Physical Properties

Property	Value	Source(s)
IUPAC Name	methyl 2-acetamidobenzoate	[4]
Synonyms	Methyl 2-acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester, Acetyl methyl anthranilate	[3]
CAS Number	2719-08-6	[4]
Molecular Formula	$C_{10}H_{11}NO_3$	[2] [5]
Molecular Weight	193.20 g/mol	[2] [4]
Appearance	White to light yellow crystals; white to off-white crystalline powder	[2] [3]
Odor/Flavor	Mild, fruity, powdery, strawberry-like aroma; fruity grape aroma	[2] [3]
Melting Point	97-101 °C	[3]
Boiling Point	329.41°C (rough estimate)	[3]
Density	$1.204 \pm 0.06 \text{ g/cm}^3$ (estimated); 1.2307 g/cm^3 (rough estimate)	[3] [6]
Refractive Index	1.565 ± 0.02 (estimated); 1.5300 (estimated)	[6]

Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	Slightly soluble	[4] [5]
Solubility in Organic Solvents	Soluble in Methanol and Ethanol	[2] [3]
pKa (Predicted)	14.51 ± 0.70	[5]
LogP	1.65	

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of **Methyl N-acetylanthranilate**.

Spectroscopic Properties Summary

Technique	Key Features	Source(s)
UV-Vis Spectroscopy	The substituted benzene ring and adjacent carbonyl and acetyl amino groups constitute the primary chromophore. Absorption maxima for the related methyl anthranilate are at approximately 220, 248, and 336 nm.	[2][7]
Infrared (IR) Spectroscopy	Amide N-H stretch: 3200 - 3400 cm^{-1} ; Aromatic/Methyl C-H stretch: 2850 - 3100 cm^{-1} ; Ester C=O stretch: ~1730 cm^{-1} ; Amide C=O stretch: ~1680 cm^{-1} .	[2]
^1H NMR Spectroscopy	Aromatic protons, methyl protons of the ester group, and methyl protons of the acetyl group show distinct signals.	[2]
^{13}C NMR Spectroscopy	Carbonyl carbons (C=O): > 160 ppm; Aromatic carbons: 110 - 150 ppm.	[2]
Mass Spectrometry (MS)	Molecular ion peak (M^+) observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol).	[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **Methyl N-acetylanthranilate**.

Determination of Melting Point

Methodology: Capillary Method using a Mel-Temp apparatus or Thiele tube.[\[3\]](#)

- Sample Preparation: A small amount of finely powdered, dry **Methyl N-acetylantranilate** is packed into a capillary tube to a height of 1-2 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.
- Heating: The sample is heated slowly and uniformly, with the heating rate reduced to 1-2°C per minute near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Solubility

Methodology: Shake-Flask Method.

- Preparation: A surplus amount of **Methyl N-acetylantranilate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.
- Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.
- Quantification: The concentration of **Methyl N-acetylantranilate** in the clarified saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology: Shake-Flask Method.

- Pre-saturation: Equal volumes of n-octanol and water are mixed and shaken to mutually saturate the solvents. The phases are then separated.
- Partitioning: A known amount of **Methyl N-acetylantranilate** is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for complete phase separation.
- Analysis: The concentration of **Methyl N-acetylantranilate** in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Analysis Protocols

- Sample Preparation: A dilute solution of **Methyl N-acetylantranilate** is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.
- Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λ_{max}).

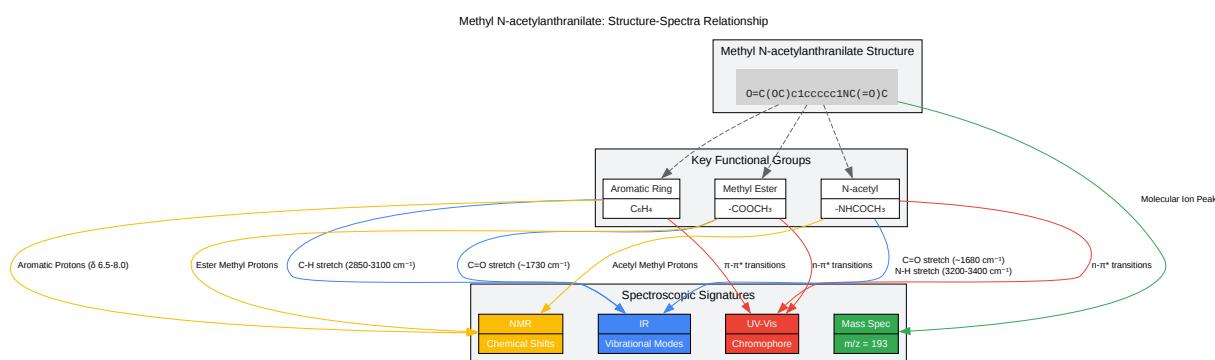
Methodology: Thin Solid Film or KBr Pellet Method.

- Thin Solid Film: A small amount of **Methyl N-acetylanthranilate** is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm^{-1}) are correlated with specific functional groups in the molecule.
- Sample Preparation: Approximately 5-20 mg of **Methyl N-acetylanthranilate** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.
- Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity.
- Data Acquisition: The appropriate NMR experiment (e.g., ^1H , ^{13}C) is run. This involves applying radiofrequency pulses and detecting the resulting signals.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), integration, and coupling patterns are then analyzed to elucidate the molecular structure.
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of **Methyl N-acetylanthranilate** and its characteristic spectroscopic features.



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